REACTION_CXSMILES
|
[Li][Li].[Cl-:3].[Ti+4:4].[Cl-].[Cl-].[Cl-].[C:8]1([CH3:14])[CH:13]=[CH:12][CH:11]=CC=1>>[Cl-:3].[Cl-:3].[CH-:11]1[CH:12]=[CH:13][CH:8]=[CH:14]1.[CH-:11]1[CH:12]=[CH:13][CH:8]=[CH:14]1.[Ti+2:4] |f:1.2.3.4.5,7.8.9.10.11|
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ti+4].[Cl-].[Cl-].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 30 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
insoluble constituents are removed by filtration through a frit
|
Type
|
CUSTOM
|
Details
|
the dark-red toluene phase is evaporated to dryness in an oil-pump vacuum
|
Type
|
WASH
|
Details
|
Repeated washing with pentane
|
Reaction Time |
30 h |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Cl-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.85 g | |
YIELD: PERCENTYIELD | 13% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |